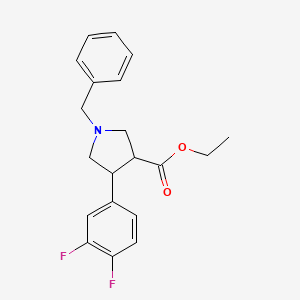

Ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate is a synthetic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a benzyl group and a difluorophenyl group

Preparation Methods

The synthesis of Ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of benzyl-4-pyrrolidinone with ethyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or difluorophenyl groups, often using reagents like sodium hydride or potassium tert-butoxide.

Hydrolysis: Acidic or basic hydrolysis can break down the ester group to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cellular processes .

Comparison with Similar Compounds

Ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives such as:

- Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate

- Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

- Ethyl 1-benzyl-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate

These compounds share similar structural features but differ in the substitution pattern on the phenyl ring, which can lead to variations in their chemical reactivity and biological activity .

Biological Activity

Ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate is a synthetic compound classified as a pyrrolidine derivative. This compound features a unique structure characterized by a pyrrolidine ring with a benzyl substituent and a difluorophenyl group. Its molecular formula is C20H21F2NO2 and it has a molecular weight of 345.4 g/mol. The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate various signaling pathways by binding to enzymes or receptors, thereby altering their activity. The exact mechanisms remain under investigation, but the compound is thought to influence cellular processes significantly.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological properties:

- Anti-inflammatory Activity : Initial studies suggest that derivatives of this compound could possess anti-inflammatory effects, potentially comparable to established anti-inflammatory agents like diclofenac. The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can significantly affect potency .

- Neuroprotective Effects : There are indications that pyrrolidine derivatives may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrrolidine derivatives to assess differences in biological activity:

| Compound Name | Structure | Biological Activity | IC50 (µg/mL) |

|---|---|---|---|

| This compound | Structure | Anti-inflammatory | TBD |

| Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate | Structure | Moderate anti-inflammatory | TBD |

| Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate | Structure | Low anti-inflammatory | TBD |

Note: "TBD" indicates that specific IC50 values are yet to be determined through ongoing research.

Study on Anti-inflammatory Properties

A study published in MDPI highlighted the synthesis of novel compounds similar to this compound and their evaluation for anti-inflammatory activity. Compounds were tested against COX enzymes, revealing significant inhibitory effects with some derivatives demonstrating IC50 values as low as 0.02 µM for COX-2 inhibition .

Neuroprotective Studies

Research conducted on related pyrrolidine compounds indicated potential neuroprotective effects in animal models of neurodegeneration. These studies assessed the ability of these compounds to reduce oxidative stress markers and improve cognitive function in treated subjects .

Properties

Molecular Formula |

C20H21F2NO2 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

ethyl 1-benzyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C20H21F2NO2/c1-2-25-20(24)17-13-23(11-14-6-4-3-5-7-14)12-16(17)15-8-9-18(21)19(22)10-15/h3-10,16-17H,2,11-13H2,1H3 |

InChI Key |

BNWRLMNUUKDFDA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CN(CC1C2=CC(=C(C=C2)F)F)CC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.